molecular formula C24H22N2O5 B2871615 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid CAS No. 2260931-59-5

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B2871615
CAS No.: 2260931-59-5
M. Wt: 418.449
InChI Key: SDMGYOBSZKNGDL-UHFFFAOYSA-N
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Description

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, an oxazole ring, and a fluoren-9-ylmethoxycarbonyl group, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the construction of the piperidine ring followed by the introduction of the oxazole and fluoren-9-ylmethoxycarbonyl groups. Key reaction conditions include the use of strong bases and specific reagents to ensure the correct formation of each ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle the necessary reaction conditions. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the piperidine ring to its corresponding oxidized form.

  • Reduction: : Reducing the oxazole ring to form different derivatives.

  • Substitution: : Replacing functional groups on the piperidine or oxazole rings with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized piperidines, reduced oxazoles, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine

Medically, this compound has potential applications in drug development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound is used in the production of advanced materials and chemicals. Its properties are exploited to create products with specific desired characteristics.

Mechanism of Action

The mechanism by which 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in this interaction, allowing the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine

  • (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid lies in its combination of structural elements, which are not commonly found together in other compounds. This unique structure provides it with distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(28)21-14-31-25-22(21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMGYOBSZKNGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-59-5
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-4-carboxylic acid
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